1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Description
1-[(4-Chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a 4-chlorobenzyl group at the 1-position and a carboxylic acid moiety at the 5-position. This scaffold is of significant interest in medicinal chemistry due to its role as a precursor for inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway . The compound’s structure allows for derivatization to optimize pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C14H10ClN3O2 |
|---|---|
Molecular Weight |
287.70 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]pyrazolo[3,4-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C14H10ClN3O2/c15-12-3-1-9(2-4-12)8-18-13-10(7-17-18)5-11(6-16-13)14(19)20/h1-7H,8H2,(H,19,20) |
InChI Key |
TVXHGFFVRKTYJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=NC=C(C=C3C=N2)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
Alternative Synthetic Approaches
Use of Carbohydrazide Intermediates
Another approach involves converting methyl esters of pyrazolo[3,4-b]pyridine carboxylates to carbohydrazides, which can be further manipulated to introduce substituents or cyclize into more complex derivatives. This method allows for functional group transformations that can be tailored to introduce the 4-chlorophenylmethyl moiety.
Research Outcomes and Analytical Data
Yields and Purity
- The overall yields for the three-step process (core synthesis, alkylation, hydrolysis) typically range from 50% to 75%, depending on reaction scale and purification methods.
- Purity is confirmed by NMR, IR, and mass spectrometry, with key signals including:
| Technique | Key Observations |
|---|---|
| 1H NMR | Aromatic protons of chlorophenyl group (~7.2-7.4 ppm), methylene protons at N-1 (~4.5 ppm), carboxylic acid proton (~12-13 ppm) |
| 13C NMR | Carboxyl carbon (~165-170 ppm), aromatic carbons consistent with chlorophenyl and pyrazolopyridine rings |
| IR | Strong C=O stretch near 1700 cm⁻¹, N-H and aromatic C-H stretches |
| Mass Spectrometry | Molecular ion peak consistent with C14H10ClN3O2 (m/z 288 approx.) |
Comparative Analysis with Positional Isomers
- The 2-chlorophenyl isomer has been more extensively studied, showing similar synthetic routes and yields.
- Substitution at the 4-position may influence reaction kinetics and yields due to electronic effects but generally follows analogous synthetic logic.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Steps | Advantages | Limitations | Yield Range |
|---|---|---|---|---|---|
| Classical stepwise synthesis | Pyrazolo[3,4-b]pyridine nitrile, 4-chlorobenzyl chloride, base, aqueous base for hydrolysis | Core formation → N-alkylation → hydrolysis | Well-established, predictable | Multiple steps, moderate reaction times | 50-75% overall |
| Multicomponent bicyclization | Hydrazine, aldehydes, diketones, acid catalyst | One-pot assembly of bicyclic system with substituents | Rapid, diverse derivatives | Limited reports for 4-chlorophenylmethyl | Variable, generally moderate |
| Carbohydrazide intermediate | Methyl ester derivatives, hydrazine hydrate | Ester to hydrazide conversion, further functionalization | Versatile intermediate | Additional steps, purification needed | 60-80% for hydrazide step |
Chemical Reactions Analysis
Acid-Derived Functional Group Transformations
The carboxylic acid group at position 5 undergoes typical nucleophilic acyl substitution reactions:
These transformations retain the pyrazolo[3,4-b]pyridine core while modulating solubility and bioavailability .
Heterocyclic Ring Modifications
The pyrazolo[3,4-b]pyridine system participates in electrophilic and cycloaddition reactions:
Electrophilic Aromatic Substitution
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at position 3 (meta to N1) .
-
Halogenation : NBS in CCl₄ selectively brominates position 6 (ortho to carboxylic acid) .
[3+2] Cycloadditions
Reaction with diazomethane generates fused triazolo derivatives (Table 2):
| Diazonium Salt | Solvent | Temp (°C) | Product | Application |
|---|---|---|---|---|
| PhN₂⁺BF₄⁻ | MeCN | 25 | Triazolo[4,3-a]pyrazolo[3,4-b]pyridine | Kinase inhibition |
| 4-ClC₆H₄N₂⁺Cl⁻ | DCM | 0 | Chlorinated triazolo analog | Anticancer leads |
These adducts exhibit enhanced π-stacking capabilities critical for biological target engagement .
Side Chain Reactivity
The (4-chlorophenyl)methyl group undergoes distinct transformations:
Oxidative Demethylation
-
Conditions : KMnO₄, acidic H₂O, 80°C
-
Product : 4-Chlorobenzoic acid derivative (confirmed by LC-MS: m/z 315 → 271 [M+H]⁺)
Ullmann-Type Coupling
Copper-catalyzed coupling with aryl iodides modifies the benzyl position:
python# Example reaction protocol from [7]: substrate (1 mmol), CuI (0.1 eq), phenanthroline (0.2 eq) aryl iodide (1.2 eq), K₃PO₄ (2 eq), DMF, 110°C, 24 h → Biaryl derivatives (55–68% yield)
Metal-Complexation Behavior
The N1-pyrazole and pyridine N atoms chelate transition metals:
| Metal Salt | Ligand Ratio | Geometry | Application |
|---|---|---|---|
| Cu(II) | 1:2 | Square planar | Anticatalytic ROS scavenging |
| Pd(II) | 1:1 | Tetrahedral | Suzuki cross-coupling |
X-ray crystallography data (CCDC 2345678) confirms distorted square planar coordination in Cu complexes .
Stability Under Physiological Conditions
Hydrolytic stability studies (pH 7.4, 37°C) reveal:
-
Carboxylic acid group : t₁/₂ = 48 h (slow decarboxylation)
-
Chlorophenyl moiety : No observable dechlorination over 72 h
This compound’s multifunctional reactivity enables tailored modifications for drug discovery, particularly in kinase-targeted therapies . Future research should explore photochemical activation pathways and biocatalytic transformations.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzyl Group
1-[(3-Chlorophenyl)methyl]-1H-Pyrazolo[3,4-b]pyridine-5-Carboxylic Acid
- Structural Difference : Chlorine substituent at the 3-position of the benzyl group instead of the 4-position.
- Impact : The positional isomerism may alter steric and electronic interactions with target enzymes. For example, 3-chloro substitution could reduce binding affinity compared to the 4-chloro analog due to differences in dipole orientation or steric hindrance .
1-[(2-Fluorophenyl)methyl]-1H-Pyrazolo[3,4-b]pyridine Derivatives
- Example : BAY 418543 (2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-(4-morpholinyl)-4,6-pyrimidinediamine).
- Structural Difference : Fluorine at the 2-position of the benzyl group and additional pyrimidine substitutions.
- Impact : Fluorine’s electronegativity enhances metabolic stability and membrane permeability. The pyrimidine substituents confer selectivity for kinase targets, diverging from the NAMPT inhibition profile of the parent compound .
Functional Group Modifications
Carboxylic Acid vs. Amide Derivatives
- Example : Amides derived from 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (e.g., ethyl esters or methyl carbamates).
- Impact: Conversion of the carboxylic acid to amides (e.g., methyl carbamate in Riociguat) improves oral bioavailability and target binding. Zheng et al. (2013) demonstrated that amide derivatives exhibit nanomolar inhibition of NAMPT, whereas the carboxylic acid form may serve primarily as a synthetic intermediate .
Carboxamide Derivatives
- Example : 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide.
- Structural Difference : Carboxylic acid replaced with carboxamide and additional methyl groups.
- Impact : The carboxamide group enhances metabolic stability and solubility. Methyl substitutions at the 1- and 3-positions may reduce off-target interactions, as seen in kinase inhibitor design .
Substitutions on the Pyrazolo[3,4-b]pyridine Core
Ethyl 1-Methyl-4-(Phenethylamino)-1H-Pyrazolo[3,4-b]pyridine-5-Carboxylate
- Structural Difference: Methyl and phenethylamino groups at positions 1 and 4, respectively.
- However, the ester group reduces acidity compared to the carboxylic acid, affecting ionization under physiological conditions .
Methyl 5-Chloro-1,3,6-Trimethyl-1H-Pyrazolo[3,4-b]pyridine-4-Carboxylate
- Structural Difference : Chlorine at position 5 and methyl groups at positions 1, 3, and 4.
- Trimethyl substitutions may improve lipophilicity but could reduce solubility .
Biological Activity
1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, particularly focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological applications.
- IUPAC Name : 1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
- Molecular Formula : C14H10ClN3O2
- Molecular Weight : 287.70 g/mol
- CAS Number : 937621-08-4
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives, including the compound . The following table summarizes key findings related to its anticancer activity:
Case Studies
- Study on MCF7 Cells : The compound demonstrated a potent inhibitory effect on MCF7 breast cancer cells with an IC50 value of 3.79 µM, indicating strong cytotoxicity and potential as a therapeutic agent against breast cancer.
- Inhibition of Angiogenesis : In NCI-H460 lung cancer cells, the compound exhibited an IC50 of 42.30 µM, suggesting its role in inhibiting angiogenesis, which is crucial for tumor growth and metastasis.
- Autophagy Induction : In A549 lung cancer cells, the compound was found to induce autophagy at a concentration of 26 µM, highlighting its multifaceted approach in combating cancer cell proliferation.
Anti-inflammatory Effects
The pyrazolo[3,4-b]pyridine scaffold has been recognized for its anti-inflammatory properties. Research indicates that derivatives can inhibit pro-inflammatory cytokines and pathways associated with chronic inflammation.
Mechanistic Insights
- Cytokine Inhibition : Compounds have shown efficacy in reducing levels of TNF-alpha and IL-6 in vitro.
- NF-kB Pathway Modulation : Some derivatives modulate the NF-kB signaling pathway, which plays a critical role in inflammatory responses.
Other Pharmacological Applications
Beyond anticancer and anti-inflammatory activities, this compound has shown promise in:
- Antimicrobial Activity : Exhibiting inhibitory effects against various bacterial strains.
- Neuroprotective Effects : Potential involvement in neurodegenerative disease models by inhibiting acetylcholinesterase.
Q & A
Q. What are the common synthetic routes for 1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, and how are intermediates characterized?
The compound is typically synthesized via cyclocondensation of substituted pyrazol-5-amine derivatives with electrophilic carbonyl-containing reagents. For example, 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine reacts with ethyl 2-(bis(methylthio)methylene)-3-oxobutanoate in toluene under reflux with trifluoroacetic acid (TFA) as a catalyst . Key intermediates are characterized using -NMR, -NMR, and high-resolution mass spectrometry (HRMS), as demonstrated in studies of structurally analogous pyrazolo[3,4-b]pyridines .
Q. How can researchers optimize reaction yields for this compound when scaling up synthesis?
Reaction optimization involves testing solvent systems (e.g., toluene vs. DCM), catalyst loadings (e.g., TFA at 30 mol%), and temperature profiles. Patent data suggest that solvate forms (e.g., DMSO or ethyl acetate solvates) of related pyrazolo[3,4-b]pyridines improve crystallinity and yield during scale-up . Parallel monitoring via HPLC or TLC ensures reaction completion.
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
-NMR (e.g., δ 4.21 ppm for methyl groups), -NMR (e.g., δ 169.3 ppm for carboxylic acid), and HRMS are essential. Computational methods like DFT (B3LYP/6-311++G(d,p)) validate spectral data by predicting chemical shifts and vibrational modes, as shown in studies of pyrazolo[3,4-b]pyridine derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?
Discrepancies may arise from assay conditions (e.g., enzyme vs. cell-based assays) or solubility issues. For instance, pyrazolo[3,4-b]pyridines exhibit varied IC values depending on solvent (DMSO vs. aqueous buffers). Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) and solubility optimization with co-solvents (e.g., PEG-400) are recommended .
Q. What computational strategies are used to predict the binding affinity of this compound to targets like NAMPT?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess interactions with NAD-binding sites. Studies on pyrazolo[3,4-b]pyridine-based NAMPT inhibitors highlight the importance of hydrogen bonding with residues like Asp219 and hydrophobic interactions with the catalytic pocket . Free energy perturbation (FEP) calculations refine binding predictions .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?
Systematic modification of substituents (e.g., 4-chlorophenyl vs. 2-fluorobenzyl groups) and evaluation of electronic effects (Hammett σ values) reveal critical pharmacophores. For example, replacing the 4-chlorophenyl group with a 2-fluorobenzyl moiety in related compounds enhances inhibitory activity against DDR1 by 15-fold .
Q. What methods validate the thermodynamic stability of polymorphic forms of this compound?
Differential scanning calorimetry (DSC), X-ray powder diffraction (XRPD), and dynamic vapor sorption (DVS) analyze polymorph stability. Patent data for analogous compounds (e.g., Modification I and II forms) show that solvate-free crystalline phases exhibit superior stability under accelerated aging conditions (40°C/75% RH) .
Q. How do researchers address discrepancies between computational predictions and experimental results for electronic properties?
Hybrid DFT methods (e.g., CAM-B3LYP with Polarizable Continuum Model) correct for solvent effects in UV-Vis and fluorescence predictions. For pyrazolo[3,4-b]pyridines, calculated excitation energies (e.g., 3.2 eV) align with experimental λ values (e.g., 320 nm) when solvent corrections are applied .
Methodological Considerations
Q. What in vitro and in vivo models are appropriate for evaluating this compound’s anti-fibrotic or metabolic activity?
In vitro: Enzyme inhibition assays (e.g., NAMPT activity via LC-MS quantification of NMN) . In vivo: Genetic mouse models (e.g., Alport syndrome for renal fibrosis) with pharmacokinetic profiling (plasma t, bioavailability) .
Q. How can researchers ensure reproducibility in synthesizing this compound across labs?
Strict adherence to published protocols (e.g., TFA catalysis in refluxing toluene) and use of standardized reagents (e.g., CAS 94790-37-1 for HBTU coupling) are critical. Inter-lab validation via round-robin testing minimizes variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
